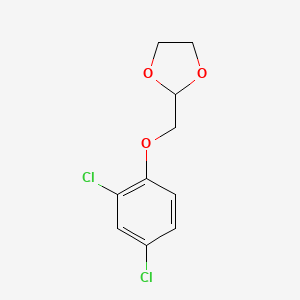
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a prop-2-yn-1-yloxy group attached to the benzofuran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid typically involves the reaction of benzofuran derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the nucleophilic oxygen of the benzofuran attacks the electrophilic carbon of the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yloxy group can form covalent bonds with biological targets, leading to modifications in their activity. This interaction can be utilized in photoaffinity labeling, where the compound is activated by UV light to form covalent bonds with target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but with an aldehyde group instead of a carboxylic acid.
3-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Contains a benzoyl group, making it more complex.
Uniqueness
3-(Prop-2-yn-1-yloxy)benzofuran-2-carboxylic acid is unique due to its benzofuran core and the presence of the prop-2-yn-1-yloxy group, which imparts specific reactivity and binding properties. This makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H8O4 |
|---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
3-prop-2-ynoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c1-2-7-15-10-8-5-3-4-6-9(8)16-11(10)12(13)14/h1,3-6H,7H2,(H,13,14) |
InChI Key |
WMLHHDUGRLGTLQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=C(OC2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


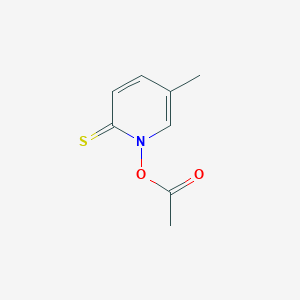
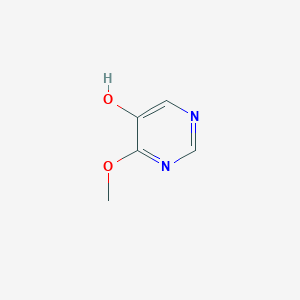
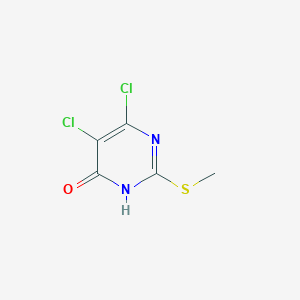
![6-(4-Fluorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B15054136.png)
![4-Chloro-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B15054140.png)
![N-(2,3-Dimethoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B15054141.png)
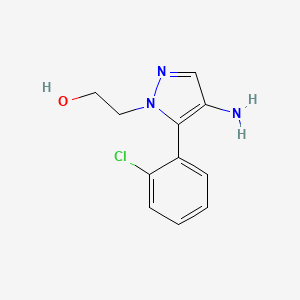
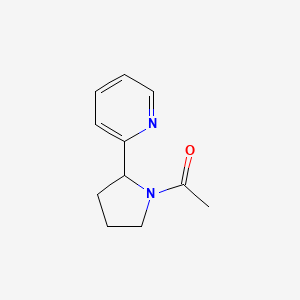

![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
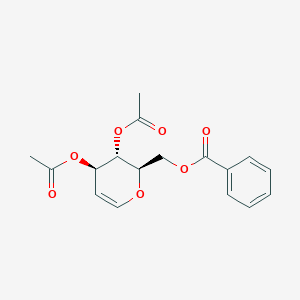
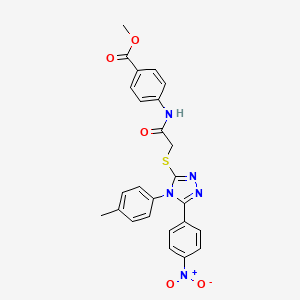
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)
